Neratinib maleate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Neratinib maleate functions by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a protein found on the surface of many cell types, and its activation can promote cell growth and division. Mutations in the EGFR gene are common in various cancers, including breast cancer. Neratinib maleate acts as an irreversible inhibitor of the HER2 and EGFR tyrosine kinases, thereby blocking the downstream signaling cascade that fuels uncontrolled cell proliferation [].

Studies have shown that neratinib maleate can effectively inhibit the growth of cancer cells with EGFR mutations, making it a promising candidate for targeted cancer therapy [, ].

Potential for Overcoming Resistance to Existing Therapies

A significant challenge in cancer treatment is the development of resistance to currently available therapies. Neratinib maleate is being explored for its ability to overcome resistance to other EGFR-targeted drugs like Erlotinib []. Studies suggest that neratinib maleate may be effective in treating patients whose cancer has progressed on prior therapies by targeting different aspects of the EGFR signaling pathway [, ].

Combination Therapy Strategies

Neratinib maleate is also being investigated in combination with other anti-cancer agents to potentially improve treatment efficacy and overcome resistance mechanisms. Studies are evaluating the use of neratinib maleate alongside chemotherapy, hormonal therapy, and other targeted therapies [, ].

Neratinib maleate is a potent irreversible tyrosine kinase inhibitor primarily used for the treatment of Human Epidermal Growth Factor Receptor 2 (HER2) positive breast cancer. Approved in July 2017 under the brand name Nerlynx, it is indicated for extended adjuvant therapy following trastuzumab-based therapy. The compound is chemically classified as a 4-anilino-3-cyano quinoline derivative, with the molecular formula CHClNO·CHO .

Neratinib acts as an irreversible inhibitor of HER2 and EGFR, both receptor tyrosine kinases. These receptors play a crucial role in promoting cancer cell proliferation and survival by triggering downstream signaling cascades []. By covalently binding to the ATP-binding pocket of these receptors, neratinib disrupts their ability to bind ATP (adenosine triphosphate), a critical energy source for cellular processes. This ultimately leads to the inhibition of cell growth and can induce cancer cell death [].

Neratinib maleate functions by covalently binding to the tyrosine kinase domains of HER2 and epidermal growth factor receptor (EGFR), inhibiting their activity. This mechanism involves the formation of a stable bond with a cysteine residue in the active site of these receptors, thus preventing phosphorylation and subsequent signaling pathways that promote tumor growth. The compound's structure allows it to exhibit selectivity towards these targets while having minimal effects on other kinases .

Neratinib demonstrates significant biological activity against HER2-positive tumors. It has an inhibitory concentration (IC50) of approximately 59 nM against HER2 and exhibits weak inhibition against other kinases such as KDR and Src . In preclinical models, neratinib has been shown to reduce HER2 autophosphorylation and inhibit cyclin D1 expression, leading to decreased cell proliferation in various cancer cell lines .

The synthesis of neratinib maleate involves several steps, including the formation of the quinoline core and subsequent modifications to introduce various functional groups. The general synthetic route includes:

- Formation of the Quinoline Backbone: Starting from appropriate precursors, a cyclization reaction is performed to construct the quinoline ring.

- Introduction of Functional Groups: Subsequent reactions introduce the chloro and methoxy substituents at specific positions on the aromatic ring.

- Formation of Maleate Salt: The final step involves reacting neratinib with maleic acid to form neratinib maleate, enhancing its solubility and stability for pharmaceutical formulations .

Neratinib maleate is primarily used in oncology for treating HER2-positive breast cancer. Its efficacy has been demonstrated in clinical trials, particularly in patients who have previously received trastuzumab-based therapy. Ongoing research is exploring its potential applications in other cancers, including gastric and colorectal cancers that express HER2 .

Neratinib exhibits significant drug interactions primarily through its metabolism by cytochrome P450 3A4 enzymes. Co-administration with CYP3A4 inhibitors can increase neratinib levels, leading to heightened toxicity, while CYP3A4 inducers can reduce its efficacy . Notably, drugs that alter gastric pH, such as proton pump inhibitors, significantly decrease neratinib absorption and should be avoided during treatment . Additionally, neratinib inhibits P-glycoprotein, affecting the pharmacokinetics of other drugs that are substrates for this transporter .

Several compounds share structural or functional similarities with neratinib maleate. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Indications | Unique Features |

|---|---|---|---|

| Lapatinib | Dual inhibitor of EGFR and HER2 | Breast cancer | Non-covalent binding; effective against T790M variant |

| Afatinib | Irreversible EGFR inhibitor | Lung cancer | Broad-spectrum EGFR inhibition |

| Trastuzumab | Monoclonal antibody targeting HER2 | Breast cancer | Immune-mediated mechanism; does not inhibit kinase activity |

| Osimertinib | EGFR T790M inhibitor | Lung cancer | Selective for T790M mutation |

Neratinib's unique feature lies in its irreversible binding mechanism, offering potential efficacy against resistant variants of EGFR that are not adequately addressed by other inhibitors like lapatinib or afatinib .

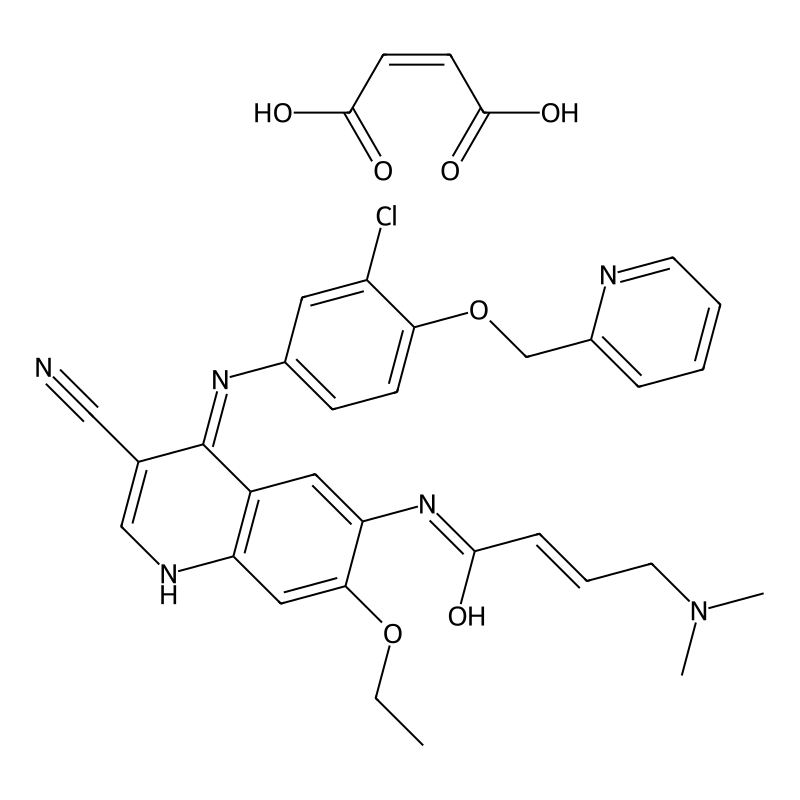

IUPAC Nomenclature and Chemical Formula (C34H33ClN6O7)

Neratinib maleate is officially designated under the International Union of Pure and Applied Chemistry nomenclature as (Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide [1] [2]. The compound represents a maleate salt form of neratinib, where the active pharmaceutical ingredient is combined with maleic acid to enhance its physicochemical properties [3].

The molecular formula for neratinib maleate is C34H33ClN6O7, with a precise molecular weight of 673.12 Daltons [1] [2] [3]. This formula encompasses both the neratinib base component (C30H29ClN6O3) and the maleic acid counterion (C4H4O4) [4] [5]. The Chemical Abstracts Service registry number for this compound is 915942-22-2, providing a unique identifier for chemical databases and regulatory documentation [1] [6].

The compound's structural representation can be expressed through its Simplified Molecular-Input Line-Entry System notation: OC(=O)\C=C/C(O)=O.CCOC1=C(NC(=O)\C=C\CN(C)C)C=C2C(NC3=CC=C(OCC4=CC=CC=N4)C(Cl)=C3)=C(C=NC2=C1)C#N [26]. The International Chemical Identifier Key VXZCUHNJXSIJIM-MEBGWEOYSA-N serves as a standardized digital signature for the compound structure [1] [2].

| Property | Value |

|---|---|

| IUPAC Name | (Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide |

| Chemical Formula | C₃₄H₃₃ClN₆O₇ |

| Molecular Weight (g/mol) | 673.12 |

| CAS Number | 915942-22-2 |

| InChI Key | VXZCUHNJXSIJIM-MEBGWEOYSA-N |

Structural Analysis and Molecular Geometry

The molecular architecture of neratinib maleate exhibits a complex three-dimensional configuration characterized by multiple aromatic ring systems and strategic functional group positioning [26] [27]. The core structure features a quinoline backbone that serves as the primary scaffold, with systematic substitutions that confer specific biological and chemical properties [28].

The compound demonstrates achiral stereochemistry with no defined stereocenters, eliminating the need for enantiomeric considerations in its chemical characterization [28] [31]. However, the molecule contains two E/Z centers, indicating the presence of geometric isomerism around specific double bonds [28] [31]. The E-configuration of the butenamide side chain is particularly significant for the compound's stability and reactivity profile [26] [27].

The quinoline core adopts a planar geometry that facilitates optimal π-π stacking interactions and enhances molecular stability [27]. The chloro-substituted phenyl ring maintains an approximately coplanar orientation with the quinoline system, while the pyridin-2-ylmethoxy substituent introduces a slight deviation from planarity due to steric considerations [26] [27]. The ethoxy group at the 7-position of the quinoline ring provides additional conformational flexibility while maintaining the overall structural integrity [1] [2].

The dimethylamino butenamide side chain extends from the quinoline core in an E-configuration, creating a spatially extended molecular framework [26] [28]. This geometric arrangement is crucial for the compound's chemical reactivity and interaction with various chemical environments [27]. The maleic acid component exists in its Z-configuration, forming stable hydrogen bonding networks that contribute to the overall crystal stability [1] [12].

Key Functional Groups and Their Significance

Neratinib maleate incorporates several critical functional groups that collectively determine its chemical behavior and physicochemical properties [26] [27]. The quinoline nitrogen atom serves as a primary basic center with significant implications for the compound's protonation behavior and solubility characteristics [3] [13].

The nitrile group (cyano) at the 3-position of the quinoline ring contributes to the electron-withdrawing nature of the aromatic system, influencing both chemical reactivity and molecular stability [26] [28]. This functional group enhances the compound's resistance to certain degradation pathways while providing specific interaction sites for intermolecular associations [1] [2].

The ether linkage connecting the pyridine ring to the chlorinated phenyl system represents a critical structural element that affects molecular flexibility and stability [26] [27]. The presence of the chlorine atom on the phenyl ring introduces additional electron-withdrawing character and provides a site for potential chemical modifications or interactions [1] [28].

The amide functionality linking the quinoline core to the dimethylamino butenamide side chain serves dual purposes: it provides hydrogen bonding capability for crystal packing and contributes to the compound's overall polarity profile [26] [3]. The tertiary amine group in the side chain acts as a basic center, significantly influencing the compound's pH-dependent behavior [13] [17].

The carboxylic acid groups in the maleic acid component function as proton donors, forming the salt bridge with the basic nitrogen centers in neratinib [1] [2]. These carboxylate groups are essential for the enhanced solubility and crystalline stability observed in the maleate salt form compared to the free base [3] [12].

Physical Properties

Crystalline Characteristics and Polymorphism

Neratinib maleate exhibits complex polymorphic behavior with multiple crystalline forms documented in the literature [9] [12]. Three distinct crystalline forms have been characterized: Form A, Form B, and Form C, each displaying unique physicochemical properties and stability profiles [9] [12] [34].

Form A represents an anhydrous crystalline structure characterized by specific X-ray powder diffraction peaks at 2θ values of 6.9°, 13.9°, and 22.5° [12] [34]. This form demonstrates moderate stability but exhibits susceptibility to moisture-induced phase transitions under ambient conditions [9] [12]. The crystal lattice of Form A shows systematic arrangement with defined unit cell parameters that contribute to its distinctive dissolution characteristics [12].

Form B constitutes a hydrated crystalline modification that forms under elevated humidity conditions [9] [12]. This polymorph displays characteristic diffraction peaks at 2θ values of 5.41°, 13.47°, and 19.64°, distinguishing it from other crystalline forms [9] [12]. Form B demonstrates superior physical stability under various storage conditions, maintaining crystalline integrity at temperatures ranging from 5°C to 40°C with relative humidity up to 75% [12].

Form C represents an additional anhydrous modification with enhanced stability characteristics compared to Form A [12] [34]. This form exhibits low hygroscopicity with only 1.01% weight increase under 80% relative humidity conditions, making it particularly suitable for long-term storage applications [12]. The crystalline structure of Form C provides improved processability and consistent pharmaceutical performance [12] [34].

The polymorphic transitions between these forms follow predictable patterns based on environmental conditions [9] [12]. Form A readily converts to Form B under high humidity conditions (>90% relative humidity), while Form C maintains structural integrity across a broader range of environmental conditions [12]. These polymorphic relationships have significant implications for manufacturing processes and storage requirements [9] [34].

Melting Point and Thermal Stability

The thermal behavior of neratinib maleate varies significantly among its crystalline forms, with each polymorph displaying characteristic thermal transition patterns [12] [32]. Differential scanning calorimetry analysis reveals complex thermal profiles that provide insights into the compound's structural stability and phase transition behavior [12].

Form B exhibits a distinctive three-stage thermal decomposition pattern with endothermic peaks at approximately 64°C, 93°C, and 149°C [12]. The initial endothermic event at 64°C corresponds to dehydration processes associated with the removal of bound water molecules from the crystal lattice [12]. The second thermal transition at 93°C represents structural rearrangement within the crystal matrix, while the final endothermic peak at 149°C indicates the onset of chemical decomposition [12].

Thermogravimetric analysis of Form B demonstrates a 4.0% weight loss when heated to 130°C, confirming the presence of bound water molecules and providing quantitative assessment of thermal stability [12]. This weight loss pattern correlates with the dehydration processes observed in differential scanning calorimetry studies [12].

The anhydrous forms (A and C) display different thermal profiles due to the absence of bound water molecules [12] [34]. These forms exhibit higher thermal stability with decomposition temperatures exceeding those observed for the hydrated form [32] [33]. The melting point range for the free base neratinib has been reported as 185-187°C, providing a reference point for thermal behavior assessment [32] [33].

Thermal stability studies indicate that neratinib maleate maintains chemical integrity under moderate heating conditions but undergoes degradation at elevated temperatures [10] [25]. The compound demonstrates stability during standard pharmaceutical processing temperatures but requires careful thermal management during manufacturing operations [12] [24].

Appearance and Organoleptic Properties

Neratinib maleate presents as a crystalline powder with distinctive visual characteristics that vary depending on the specific crystalline form and storage conditions [3] [14]. The compound typically exhibits an off-white to pale yellow coloration, with color intensity influenced by factors such as crystal size, purity, and environmental exposure [3] [13] [14].

The powder form displays fine crystalline particles with irregular morphology characteristic of pharmaceutical-grade materials [3] [14]. Under microscopic examination, the crystals show well-defined edges and surfaces that reflect the underlying crystal lattice structure [12]. The particle size distribution affects flow properties and processing characteristics during pharmaceutical manufacturing operations [11] [16].

The compound demonstrates minimal odor characteristics under normal storage conditions, with no distinctive aromatic properties reported in standard pharmaceutical documentation [14] [17]. This organoleptic neutrality contributes to its suitability for oral pharmaceutical formulations where taste and odor considerations are important [13] [17].

Color stability represents an important quality parameter for neratinib maleate, as color changes can indicate chemical degradation or polymorphic transitions [3] [22]. The compound maintains consistent coloration under proper storage conditions but may exhibit slight yellowing upon exposure to elevated temperatures or oxidative conditions [3] [25].

Surface properties of the crystalline material influence both manufacturing processes and stability characteristics [11] [16]. The compound exhibits moderate hygroscopicity, with water uptake varying among different crystalline forms [12]. Form C demonstrates the lowest hygroscopicity with minimal moisture absorption even under high humidity conditions [12].

Solubility Profile

pH-Dependent Solubility Characteristics

Neratinib maleate exhibits pronounced pH-dependent solubility behavior that significantly impacts its chemical applications and pharmaceutical performance [13] [16] [17]. The compound's solubility profile demonstrates dramatic variations across the physiological pH range, with optimal dissolution occurring under acidic conditions [13] [20].

At pH 1.2, neratinib maleate achieves sparingly soluble status with a saturation concentration of 32.90 milligrams per milliliter [13] [20]. This enhanced solubility under strongly acidic conditions results from protonation of the basic nitrogen centers within the molecular structure, leading to increased hydrophilic character and improved water interaction [3] [13]. The presence of two dissociation constants (pKa values of 7.65 and 4.66) indicates multiple protonation sites that contribute to the pH-dependent behavior [3] [13] [17].

As the pH increases toward physiological levels, the solubility decreases substantially [13] [16] [20]. At pH 3.5, the saturation solubility reduces to approximately 22 milligrams per milliliter, representing a significant decrease from the acidic pH values [3]. This reduction reflects the progressive deprotonation of basic functional groups as the solution becomes less acidic [13] [17].

The most dramatic solubility reduction occurs at pH 5.0 and above, where neratinib maleate becomes essentially insoluble with saturation concentrations of 0.08 milligrams per milliliter or less [13] [16] [20]. At pH 6.0, the compound demonstrates insolubility with concentrations below 0.09 milligrams per milliliter [3]. This poor solubility at near-neutral pH values presents significant challenges for pharmaceutical applications and requires specialized formulation approaches [16] [19].

| pH Condition | Solubility (mg/mL) | Classification |

|---|---|---|

| pH 1.2 | 32.90 | Sparingly soluble |

| pH 3.5 | 22 ± 0.5 | Moderately soluble |

| pH 5.0 and above | ≤0.08 | Insoluble |

| pH 6.0 | 0.09 | Insoluble |

Solubility in Various Solvents and Media

The solubility characteristics of neratinib maleate in organic solvents and mixed media reveal important insights into its chemical behavior and potential applications [14] [15] [17]. The compound demonstrates variable solubility depending on solvent polarity, hydrogen bonding capacity, and molecular interactions [14] [15].

In dimethyl sulfoxide, neratinib maleate achieves good solubility when heated, making this solvent suitable for analytical and research applications requiring complete dissolution [14] [15]. The enhanced solubility in dimethyl sulfoxide results from strong dipolar interactions and hydrogen bonding between the solvent and the compound's polar functional groups [15]. However, heating is typically required to achieve optimal dissolution rates [14] [15].

Ethanol presents limited solubility for neratinib maleate, with the compound classified as very poorly soluble to slightly soluble in this medium [14] [15] [17]. The moderate polarity of ethanol provides insufficient solvation energy to overcome the compound's crystal lattice energy, resulting in poor dissolution characteristics [15] [17]. Similar solubility limitations are observed in methanol, where the compound shows sparingly soluble behavior that improves with heating [15] [17].

Aqueous solubility represents the most challenging aspect of neratinib maleate's dissolution profile [13] [16] [20]. In pure water, the compound demonstrates very poor solubility, essentially approaching insoluble status under ambient conditions [14] [17]. This poor aqueous solubility stems from the compound's lipophilic character, evidenced by its high partition coefficient (Log P) values of 4.72 and 4.47 [2] [17].

Mixed solvent systems offer potential solutions for improving dissolution characteristics [15] [18]. The combination of organic solvents with aqueous buffers can enhance solubility while maintaining compatibility with analytical and pharmaceutical applications [15]. For example, dimethyl formamide-phosphate buffer systems provide improved dissolution compared to purely aqueous media [15].

Implications of Solubility on Chemical Applications

The complex solubility profile of neratinib maleate has profound implications for its chemical applications, analytical methodologies, and pharmaceutical development [16] [18] [19]. The pH-dependent solubility behavior necessitates careful consideration of solution conditions in analytical procedures and chemical synthesis applications [16] [25].

Analytical method development must account for the compound's limited solubility at physiological pH values [10] [25]. Spectrophotometric and chromatographic methods typically require acidic mobile phases or organic solvent systems to achieve adequate dissolution for accurate quantitative analysis [10] [25]. The poor aqueous solubility also impacts sample preparation procedures and requires specialized techniques for biological sample analysis [16] [21].

The solubility limitations significantly influence pharmaceutical formulation strategies [11] [16] [18]. The dramatic reduction in solubility above pH 5.0 presents challenges for oral drug delivery systems, as the compound must dissolve in the acidic gastric environment before transitioning to the higher pH conditions of the small intestine [16] [19]. This behavior necessitates specialized formulation approaches such as solid dispersions, nanoparticle systems, or solubilizing agents [11] [16].

Chemical stability considerations intersect with solubility characteristics to influence storage and handling procedures [22] [25]. The compound's stability varies with pH and solvent conditions, requiring careful optimization of dissolution media to maintain chemical integrity during analytical and pharmaceutical applications [10] [25]. The poor aqueous solubility also affects bioavailability and necessitates higher doses to achieve therapeutic effects, which can impact overall pharmaceutical performance [11] [16] [21].

Manufacturing processes must accommodate the solubility limitations through appropriate solvent selection and processing conditions [11] [18]. The requirement for organic solvents or acidic conditions adds complexity to production procedures and influences equipment selection and safety considerations [16] [18].

Stability Parameters

Thermal Stability Analysis

Neratinib maleate demonstrates variable thermal stability characteristics that depend on crystalline form, environmental conditions, and heating parameters [12] [21] [22]. Comprehensive thermal stability assessment reveals distinct behavior patterns that inform storage, processing, and analytical requirements [12] [24] [25].

Differential scanning calorimetry studies provide detailed insights into the thermal transitions and stability limits of different crystalline forms [12]. Form B exhibits the most extensively characterized thermal profile, with multiple endothermic events corresponding to structural changes and chemical decomposition [12]. The initial thermal event at 64°C represents a reversible phase transition associated with dehydration processes, while subsequent transitions at higher temperatures indicate irreversible chemical changes [12].

Thermogravimetric analysis reveals progressive weight loss patterns that correlate with thermal decomposition processes [12]. The 4.0% weight loss observed for Form B at 130°C provides quantitative assessment of thermal stability limits and indicates the temperature range suitable for processing operations [12]. Above these temperatures, significant chemical degradation occurs, leading to formation of unknown decomposition products [12] [25].

Stability studies under controlled heating conditions demonstrate that neratinib maleate maintains chemical integrity up to approximately 100°C under dry conditions [25]. However, the presence of moisture accelerates thermal decomposition processes and reduces the effective thermal stability range [12] [22]. The compound shows particular sensitivity to combined thermal and oxidative stress conditions [25].

Long-term thermal stability assessment indicates that the compound remains stable at ambient temperatures but shows accelerated degradation at elevated storage temperatures [22] [24]. Arrhenius plot analysis suggests predictable degradation kinetics that can be used to establish appropriate storage conditions and shelf-life parameters [25].

Chemical Stability Under Various Conditions

The chemical stability of neratinib maleate varies significantly depending on environmental conditions, pH, and the presence of potential degradation catalysts [10] [22] [25]. Forced degradation studies provide comprehensive understanding of stability limitations and degradation pathways under various stress conditions [10] [25].

Under strongly acidic conditions (2 molar hydrochloric acid at 60°C for 6 hours), neratinib maleate demonstrates remarkable stability with no detectable degradation products [10] [25]. This excellent acid stability extends the compound's utility in acidic analytical procedures and provides confidence in its behavior under gastric pH conditions [25]. Even prolonged exposure to boiling hydrochloric acid solutions fails to produce significant chemical changes [25].

Basic conditions present a contrasting stability profile, with substantial degradation observed under alkaline stress [10] [25]. Treatment with 0.2 molar sodium hydroxide at elevated temperatures produces measurable degradation with a half-life of approximately 19.05 hours at room temperature [25]. The degradation follows pseudo-first-order kinetics, suggesting a consistent mechanism of base-catalyzed hydrolysis or other alkaline degradation pathways [25].

Oxidative stress conditions using hydrogen peroxide solutions reveal additional stability limitations [25]. Under 0.5% hydrogen peroxide exposure at various temperatures, neratinib maleate undergoes degradation with a calculated half-life of 11.55 hours at room temperature [25]. The oxidative degradation process also follows pseudo-first-order kinetics, indicating predictable degradation rates under specified conditions [25].

Hydrolytic stability under neutral aqueous conditions shows intermediate behavior, with the compound maintaining reasonable stability in pure water but showing sensitivity to catalytic conditions [10] [22]. The presence of metal ions or other catalytic species can accelerate hydrolytic degradation processes [22].

| Stress Condition | Stability Assessment | Half-life at Room Temperature |

|---|---|---|

| Acidic (2M HCl, 60°C, 6h) | Stable (no degradation) | Not applicable |

| Basic (0.2M NaOH, 60°C, 1h) | Degradation observed | 19.05 hours |

| Oxidative (0.5% H₂O₂) | Degradation observed | 11.55 hours |

| Thermal (100°C, wet heat) | Stable | Not applicable |

Photostability and Oxidative Stability

Photostability assessment of neratinib maleate reveals generally robust behavior under standard light exposure conditions, with minimal degradation observed under controlled photolytic stress [25]. Direct daylight exposure for 24 hours at room temperature produces no significant chemical changes, indicating good stability under normal storage and handling conditions [25].

Ultraviolet radiation studies using both 254 nanometer and 366 nanometer wavelengths for 2-hour exposure periods demonstrate similar stability characteristics [25]. The absence of detectable photodegradation products under these conditions suggests that the compound's aromatic systems and functional groups are relatively resistant to photochemical processes [25]. This photostability contributes to the compound's suitability for pharmaceutical applications where light exposure may occur during processing or storage [25].

Oxidative stability represents a more complex stability parameter, with behavior dependent on oxidant type, concentration, and environmental conditions [25]. While the compound shows resistance to mild oxidative conditions, exposure to strong oxidizing agents such as hydrogen peroxide produces measurable degradation [25]. The oxidative degradation process involves the formation of degradation products that result in decreased fluorescence intensity, suggesting oxidation of the aromatic ring systems or functional groups [25].

Temperature-dependent oxidative stability studies reveal accelerated degradation rates at elevated temperatures [25]. Arrhenius plot analysis of oxidative degradation data provides predictive models for stability under various temperature conditions [25]. These models indicate that oxidative stability decreases exponentially with increasing temperature, emphasizing the importance of controlled storage conditions [25].

The interaction between oxidative and thermal stress demonstrates synergistic degradation effects [25]. Combined thermal-oxidative conditions produce degradation rates higher than either stress condition alone, indicating the importance of controlling both temperature and oxidative environment for optimal stability [22] [25]. These findings inform storage recommendations and packaging requirements for maintaining chemical integrity over extended periods [22] [24].

Classical Synthetic Pathways

The classical synthetic approach to neratinib maleate begins with the preparation of the quinoline core structure through well-established cyclization reactions. The traditional route involves the synthesis of 3-chloro-4-(2-pyridinylmethoxy)aniline as the initial starting material [2]. This intermediate undergoes condensation with 6-ethoxy-7-cyano-4-quinolinecarboxylic acid to form the quinoline scaffold [2]. The classical pathway employs high-temperature reflux conditions, typically requiring temperatures of 120-140°C for extended periods of 2-3 hours to achieve complete cyclization [2].

The formation of the key intermediate 6-[(E)-4-(dimethylamino)-2-butenamide]-7-ethoxy-4-amino-3-quinolinecarbonitrile represents a critical step in the classical synthesis [2]. This intermediate is prepared through amidation reactions using (E)-4-(dimethylamino)-2-butenoic acid as the coupling partner [3]. The reaction proceeds through conventional amide bond formation chemistry, requiring activation of the carboxylic acid component with coupling reagents such as dicyclohexylcarbodiimide or similar activating agents [3].

The classical approach utilizes phosphorus oxychloride or similar chlorinating agents for the conversion of quinolone derivatives to their corresponding chloroquinoline intermediates [2]. However, these reagents present environmental concerns due to their highly toxic nature and corrosive properties, necessitating specialized handling procedures and waste management protocols [2].

Modern Synthesis Approaches

Modern synthetic methodologies have evolved to address the limitations of classical approaches, particularly focusing on improved efficiency and environmental sustainability [2]. Contemporary synthetic routes employ advanced cyclization strategies that reduce reaction times and improve overall yields. The modern approach utilizes triethyl orthoformate and malononitrile as key reagents in the cyclization step, providing better control over the reaction conditions [2].

The introduction of aluminum chloride as a Lewis acid catalyst has significantly enhanced the efficiency of the cyclization process [2]. This catalytic system operates at elevated temperatures of 140°C with reaction times of approximately 2 hours, resulting in improved yields of 85.5% for the quinoline core formation [2]. The use of aluminum chloride facilitates the formation of the quinoline ring system through enhanced electrophilic activation of the orthoformate component [2].

Modern approaches also incorporate improved purification techniques, including the use of acetonitrile and tetrahydrofuran as recrystallization solvents [4]. These solvent systems provide superior purification capabilities, achieving final product purities of 98-99% compared to traditional methods [4]. The implementation of controlled crystallization conditions allows for better polymorphic control and consistent product quality [4].

Cyclization Reactions in Synthesis

The cyclization reactions in neratinib synthesis represent the most critical transformations in the overall synthetic sequence. The primary cyclization involves the formation of the quinoline core through the condensation of 3-ethoxy-4-[(E)-4-(dimethylamino)-2-butenamide]aniline with triethyl orthoformate and malononitrile [2]. This reaction proceeds through an initial condensation step followed by cyclization to form the quinoline ring system [2].

The cyclization mechanism involves the formation of an intermediate enamine species that undergoes intramolecular cyclization to generate the quinoline core [2]. The reaction requires careful temperature control, with optimal conditions maintained at 120-140°C to ensure complete cyclization while minimizing side product formation [2]. The use of aluminum chloride as a Lewis acid catalyst enhances the electrophilicity of the orthoformate component, facilitating the cyclization process [2].

Secondary cyclization reactions occur during the formation of lactam impurities, which can arise from the degradation of the dimethylamino crotonamide functionality [5]. These cyclization reactions are pH-dependent and can be controlled through appropriate reaction conditions and purification strategies [5]. The understanding of these competing cyclization pathways is crucial for optimizing the synthesis and controlling impurity formation [5].

Key Intermediates and Reaction Mechanisms

Formation of Quinoline Core Structure

The quinoline core structure formation represents the fundamental transformation in neratinib synthesis. The process begins with the preparation of 3-ethoxy-4-[(E)-4-(dimethylamino)-2-butenamide]aniline through the reaction of 3-ethoxyaniline with (E)-4-(dimethylamino)-2-butenoic acid [2]. This amidation reaction typically achieves yields of 80-90% under optimized conditions [2].

The quinoline ring formation occurs through a multi-step cyclization process involving triethyl orthoformate and malononitrile as key reagents [2]. The reaction proceeds through an initial condensation between the aniline nitrogen and the orthoformate, followed by cyclization with the malononitrile component to form the quinoline ring [2]. The mechanism involves nucleophilic attack of the aniline nitrogen on the activated orthoformate, generating an intermediate imine species [2].

The cyclization step requires aluminum chloride as a Lewis acid catalyst to activate the orthoformate component [2]. The catalyst facilitates the formation of the quinoline ring through enhanced electrophilic activation, resulting in improved reaction rates and higher yields [2]. The optimal catalyst loading is typically 40 millimoles per 10 millimoles of starting material, providing sufficient activation without excessive side reactions [2].

Maleate Salt Formation Chemistry

The formation of neratinib maleate involves the reaction of the free base form of neratinib with maleic acid under controlled conditions [7]. The salt formation process is crucial for achieving the desired pharmaceutical properties, including improved solubility and stability [7]. The reaction typically employs a 1:1 molar ratio of neratinib to maleic acid, although different stoichiometric ratios can be utilized to prepare various polymorphic forms [7].

The mechanism of maleate salt formation involves protonation of the basic nitrogen atoms in neratinib by maleic acid [7]. The compound contains multiple basic sites, including the quinoline nitrogen and the dimethylamino group, which can participate in salt formation [7]. The most stable maleate salt forms involve protonation of the quinoline nitrogen due to its higher basicity compared to the dimethylamino group [7].

Different maleate salt forms can be prepared depending on the reaction conditions and stoichiometry employed [8] [9]. The mono-maleate form results from a 1:1 stoichiometric ratio, while the tri-maleate form can be obtained under specific conditions involving higher concentrations of maleic acid [8] [9]. The formation of different polymorphic forms is influenced by factors such as solvent choice, temperature, and crystallization conditions [8] [9].

Purification and Crystallization Techniques

Recrystallization Methods

Recrystallization represents the primary purification technique for neratinib maleate, with multiple solvent systems employed depending on the desired purity and polymorphic form [4] [7]. Ethanol-based recrystallization is commonly used for general purification, typically achieving purities of 95-98% with yields of 80-85% [7]. The process involves dissolving the crude product in hot ethanol, followed by controlled cooling to induce crystallization [7].

Acetonitrile and tetrahydrofuran solvent systems provide superior purification capabilities for final product purification [4]. These solvents achieve purities of 98-99% but with slightly lower yields of 70-75% due to the stringent purification conditions [4]. The recrystallization process involves dissolving the crude material in hot acetonitrile-tetrahydrofuran mixture, followed by slow cooling to promote the formation of high-quality crystals [4].

Isopropanol-based recrystallization is particularly effective for maleate salt purification [7]. The process involves dissolving neratinib maleate in warm isopropanol, followed by the addition of n-hexane to induce crystallization [7]. This method provides purities of 95-97% with yields of 75-80%, making it suitable for pharmaceutical-grade material preparation [7].

Polymorphic Form Control Strategies

Control of polymorphic forms is critical for ensuring consistent pharmaceutical properties of neratinib maleate [10]. Multiple crystalline forms have been identified, including anhydrous forms, hydrates, and solvates, each with distinct physicochemical properties [10]. The selection of appropriate polymorphic forms requires careful consideration of stability, solubility, and processability characteristics [10].

Neratinib maleate Form A can be prepared through crystallization from acetone or isopropanol-hexane mixtures [8]. This form exhibits good stability and moderate solubility characteristics, making it suitable for pharmaceutical formulations [8]. The crystallization process involves controlled addition of anti-solvent to induce nucleation and crystal growth [8].

Form B represents a hygroscopic tri-maleate form that can be prepared through exposure to high humidity conditions [8]. This form exhibits the highest solubility among the various polymorphic forms but requires careful handling due to its hygroscopic nature [8]. The formation of Form B can be controlled through humidity exposure at 95% relative humidity for specific time periods [8].

Crystal Habit Modification Approaches

Crystal habit modification is employed to optimize the physical properties of neratinib maleate crystals for pharmaceutical processing [10]. The control of crystal habit involves manipulation of crystallization conditions, including temperature, concentration, and the presence of additives [10]. Different crystal habits can significantly impact flowability, compressibility, and dissolution characteristics [10].

Slurry crystallization techniques are employed to achieve specific crystal habits and polymorphic forms [10]. This approach involves maintaining a slurry of crystals in an appropriate solvent system while controlling temperature and agitation conditions [10]. The slurry crystallization process allows for polymorphic transformation and crystal habit optimization [10].

The use of seed crystals represents another approach for controlling crystal habit and polymorphic form [10]. Seeding with the desired polymorphic form promotes nucleation and growth of the preferred crystal structure [10]. This technique is particularly useful for industrial-scale production where consistent crystal properties are required [10].

Industrial-Scale Production Considerations

Process Chemistry Optimization

Industrial-scale production of neratinib maleate requires extensive process optimization to ensure consistent quality and economic viability [2]. The optimization process involves systematic evaluation of reaction conditions, including temperature, pressure, and catalyst loading, to maximize yield and minimize impurity formation [2]. Temperature control is particularly critical, with industrial processes typically operating at 140-160°C compared to laboratory conditions of 120-140°C [2].

Reaction time optimization is essential for industrial efficiency, with typical industrial processes requiring 4-6 hours compared to 2-3 hours at laboratory scale [2]. The extended reaction times are necessary to ensure complete conversion and consistent product quality across large batches [2]. Mixing efficiency becomes a significant challenge at industrial scale, requiring specialized equipment design to ensure adequate heat and mass transfer [2].

Catalyst recovery and recycling represent important considerations for industrial-scale production [2]. Aluminum chloride catalyst systems require careful handling and recovery procedures to minimize waste and reduce production costs [2]. The development of heterogeneous catalyst systems is being investigated to simplify catalyst recovery and improve process sustainability [2].

Scale-up Challenges and Solutions

The scale-up of neratinib maleate production presents several technical challenges that require specialized solutions [2]. Heat transfer limitations become significant at industrial scale, necessitating the use of specialized reactor designs with enhanced heat transfer capabilities [2]. The highly exothermic nature of the cyclization reactions requires careful thermal management to prevent runaway reactions [2].

Mixing efficiency represents another critical challenge in scale-up operations [2]. The formation of the quinoline core requires intimate mixing of reactants to ensure complete reaction and minimize side product formation [2]. Industrial reactors must be designed with appropriate agitation systems to provide adequate mixing while maintaining temperature control [2].

Solvent management becomes increasingly important at industrial scale, both from economic and environmental perspectives [2]. The recovery and recycling of solvents such as ethanol, acetonitrile, and tetrahydrofuran require sophisticated distillation and purification systems [2]. The implementation of closed-loop solvent systems reduces waste and improves process economics [2].

Green Chemistry Approaches in Synthesis

The implementation of green chemistry principles in neratinib maleate synthesis focuses on reducing environmental impact while maintaining product quality [6] [11]. The replacement of hazardous reagents such as phosphorus oxychloride with more environmentally benign alternatives represents a key green chemistry initiative [2]. Alternative chlorinating agents and reaction conditions are being investigated to reduce environmental impact [2].

Solvent selection plays a crucial role in green chemistry implementation [6] [11]. The development of ethanol-based analytical methods and crystallization processes reduces the use of more toxic solvents [6] [11]. The AGREE assessment methodology has been employed to evaluate the environmental impact of different analytical methods, confirming the benefits of ethanol-based systems [6] [11].

Waste minimization strategies include the development of more efficient purification methods that reduce the need for chromatographic separations [2]. The implementation of crystallization-based purification techniques reduces the use of large quantities of organic solvents typically required for column chromatography [2]. Process intensification approaches, including continuous flow synthesis, are being investigated to improve efficiency and reduce waste generation [2].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548937/ PubMed PMID: 31644242.

3: Booth LA, Roberts JL, Dent P. The role of cell signaling in the crosstalk between autophagy and apoptosis in the regulation of tumor cell survival in response to sorafenib and neratinib. Semin Cancer Biol. 2019 Oct 20. pii: S1044-579X(19)30024-0. doi: 10.1016/j.semcancer.2019.10.013. [Epub ahead of print] Review. PubMed PMID: 31644944.

4: Miles J, White Y. Neratinib for the Treatment of Early-Stage HER2-Positive Breast Cancer. J Adv Pract Oncol. 2018 Nov-Dec;9(7):750-754. Epub 2018 Nov 1. Review. PubMed PMID: 31249722; PubMed Central PMCID: PMC6570523.

5: Collins DM, Conlon NT, Kannan S, Verma CS, Eli LD, Lalani AS, Crown J. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer. Cancers (Basel). 2019 May 28;11(6). pii: E737. doi: 10.3390/cancers11060737. Review. PubMed PMID: 31141894; PubMed Central PMCID: PMC6628314.

6: Deeks ED. Neratinib: First Global Approval. Drugs. 2017 Oct;77(15):1695-1704. doi: 10.1007/s40265-017-0811-4. Review. PubMed PMID: 28884417.

7: Kourie HR, El Rassy E, Clatot F, de Azambuja E, Lambertini M. Emerging treatments for HER2-positive early-stage breast cancer: focus on neratinib. Onco Targets Ther. 2017 Jul 10;10:3363-3372. doi: 10.2147/OTT.S122397. eCollection 2017. Review. PubMed PMID: 28744140; PubMed Central PMCID: PMC5513878.

8: Echavarria I, López-Tarruella S, Márquez-Rodas I, Jerez Y, Martin M. Neratinib for the treatment of HER2-positive early stage breast cancer. Expert Rev Anticancer Ther. 2017 Aug;17(8):669-679. doi: 10.1080/14737140.2017.1338954. Epub 2017 Jun 26. Review. PubMed PMID: 28649882.

9: Chan A. Neratinib in HER-2-positive breast cancer: results to date and clinical usefulness. Ther Adv Med Oncol. 2016 Sep;8(5):339-50. doi: 10.1177/1758834016656494. Epub 2016 Jul 10. Review. PubMed PMID: 27583026; PubMed Central PMCID: PMC4981294.

10: Tiwari SR, Mishra P, Abraham J. Neratinib, A Novel HER2-Targeted Tyrosine Kinase Inhibitor. Clin Breast Cancer. 2016 Oct;16(5):344-348. doi: 10.1016/j.clbc.2016.05.016. Epub 2016 May 29. Review. PubMed PMID: 27405796.

11: Kourie HR, Chaix M, Gombos A, Aftimos P, Awada A. Pharmacodynamics, pharmacokinetics and clinical efficacy of neratinib in HER2-positive breast cancer and breast cancer with HER2 mutations. Expert Opin Drug Metab Toxicol. 2016 Aug;12(8):947-57. doi: 10.1080/17425255.2016.1198317. Epub 2016 Jun 27. Review. PubMed PMID: 27284682.

12: Segovia-Mendoza M, González-González ME, Barrera D, Díaz L, García-Becerra R. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. Am J Cancer Res. 2015 Aug 15;5(9):2531-61. eCollection 2015. Review. PubMed PMID: 26609467; PubMed Central PMCID: PMC4633889.

13: Feldinger K, Kong A. Profile of neratinib and its potential in the treatment of breast cancer. Breast Cancer (Dove Med Press). 2015 Jun 9;7:147-62. doi: 10.2147/BCTT.S54414. eCollection 2015. Review. PubMed PMID: 26089701; PubMed Central PMCID: PMC4467661.

14: López-Tarruella S, Jerez Y, Márquez-Rodas I, Martín M. Neratinib (HKI-272) in the treatment of breast cancer. Future Oncol. 2012 Jun;8(6):671-81. doi: 10.2217/fon.12.66. Review. PubMed PMID: 22764764.

15: Bose P, Ozer H. Neratinib: an oral, irreversible dual EGFR/HER2 inhibitor for breast and non-small cell lung cancer. Expert Opin Investig Drugs. 2009 Nov;18(11):1735-51. doi: 10.1517/13543780903305428. Review. PubMed PMID: 19780706.